N-(2,3-dimethylquinoxalin-6-yl)-1,2-dihydroacenaphthylene-5-carboxamide
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Overview
Description
N-(2,3-dimethylquinoxalin-6-yl)-1,2-dihydroacenaphthylene-5-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylquinoxalin-6-yl)-1,2-dihydroacenaphthylene-5-carboxamide typically involves the condensation of 2,3-dimethylquinoxaline with 1,2-dihydroacenaphthylene-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization to form the quinoxaline ring, followed by the coupling with acenaphthylene derivatives to form the final product. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylquinoxalin-6-yl)-1,2-dihydroacenaphthylene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines.
Scientific Research Applications
N-(2,3-dimethylquinoxalin-6-yl)-1,2-dihydroacenaphthylene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)-1,2-dihydroacenaphthylene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death. It may also interfere with cellular signaling pathways, disrupting the normal function of cells and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylquinoxalin-6-yl)benzamide
- N-(2,3-dimethylquinoxalin-6-yl)acetamide
- N-(2,3-dimethylquinoxalin-6-yl)-2,6-dimethoxybenzamide
Uniqueness
N-(2,3-dimethylquinoxalin-6-yl)-1,2-dihydroacenaphthylene-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the quinoxaline and acenaphthylene moieties provides a unique scaffold for drug design and development, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C23H19N3O |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)-1,2-dihydroacenaphthylene-5-carboxamide |
InChI |
InChI=1S/C23H19N3O/c1-13-14(2)25-21-12-17(9-11-20(21)24-13)26-23(27)19-10-8-16-7-6-15-4-3-5-18(19)22(15)16/h3-5,8-12H,6-7H2,1-2H3,(H,26,27) |
InChI Key |
GUYKVJHYURAXCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC=C4CCC5=C4C3=CC=C5)C |
Origin of Product |
United States |
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